molecular formula C12H19N2O3P B12714807 Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime CAS No. 15132-05-5

Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime

Cat. No.: B12714807
CAS No.: 15132-05-5
M. Wt: 270.26 g/mol
InChI Key: YVKDVXJYSHWVON-KAMYIIQDSA-N
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Description

Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime: is a chemical compound with the molecular formula C12H19N2O3P. It is a phosphinyl oxime derivative of 1-(2-pyridinyl)ethanone and is used primarily as a pesticide and insecticide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime typically involves the reaction of 1-(2-pyridinyl)ethanone with ethyl(1-methylethoxy)phosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphinyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound in studying reaction mechanisms.

    Biology: Investigated for its potential effects on various biological systems, including its role as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new insecticides and pesticides.

    Industry: Used in the formulation of agricultural chemicals and pest control products.

Mechanism of Action

The mechanism of action of Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime involves its interaction with specific molecular targets, such as enzymes involved in insect metabolism. The compound inhibits these enzymes, leading to the disruption of essential biological processes in insects, ultimately causing their death .

Comparison with Similar Compounds

Similar Compounds

  • 1-[6-(1-Methylethoxy)-2-pyridinyl]ethanone
  • 1-(5-Isopropoxypyridin-2-yl)ethanone

Uniqueness

Ethanone, 1-(2-pyridinyl)-, O-(ethyl(1-methylethoxy)phosphinyl)oxime is unique due to its specific phosphinyl oxime structure, which imparts distinct chemical and biological properties. This uniqueness makes it particularly effective as a pesticide and insecticide compared to other similar compounds .

Properties

CAS No.

15132-05-5

Molecular Formula

C12H19N2O3P

Molecular Weight

270.26 g/mol

IUPAC Name

(Z)-N-[ethyl(propan-2-yloxy)phosphoryl]oxy-1-pyridin-2-ylethanimine

InChI

InChI=1S/C12H19N2O3P/c1-5-18(15,16-10(2)3)17-14-11(4)12-8-6-7-9-13-12/h6-10H,5H2,1-4H3/b14-11-

InChI Key

YVKDVXJYSHWVON-KAMYIIQDSA-N

Isomeric SMILES

CCP(=O)(OC(C)C)O/N=C(/C)\C1=CC=CC=N1

Canonical SMILES

CCP(=O)(OC(C)C)ON=C(C)C1=CC=CC=N1

Origin of Product

United States

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